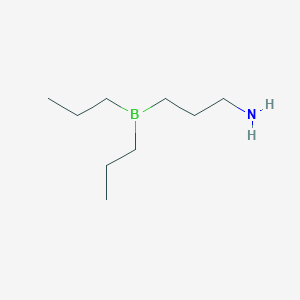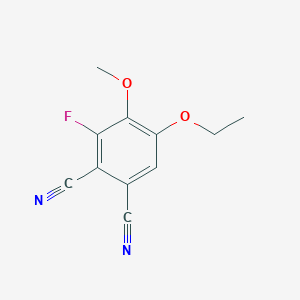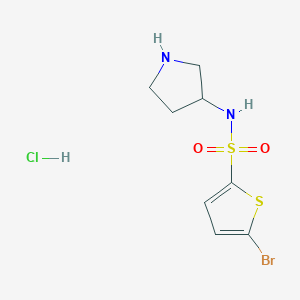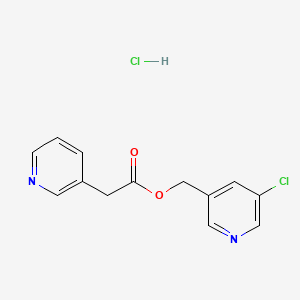
Butyl 3-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-cyclohexylpropanoate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is an ester derived from the reaction between butanol and 3-cyclohexylpropanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 3-cyclohexylpropanoate can be synthesized through the esterification reaction between butanol and 3-cyclohexylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Butyl 3-cyclohexylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanol and 3-cyclohexylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: Butanol and 3-cyclohexylpropanoic acid.
Reduction: Butyl alcohol and cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 3-cyclohexylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine:
Industry: In the fragrance and flavor industry, this compound is used for its pleasant odor. It is also used in the synthesis of other chemical compounds and as a solvent in various industrial applications.
Wirkmechanismus
The mechanism of action of butyl 3-cyclohexylpropanoate primarily involves its hydrolysis to yield butanol and 3-cyclohexylpropanoic acid. The ester bond is cleaved by the nucleophilic attack of water, facilitated by an acid or base catalyst. The resulting products can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-cyclohexylpropanoate
- Methyl 3-cyclohexylpropanoate
- Propyl 3-cyclohexylpropanoate
Comparison: Butyl 3-cyclohexylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its analogs. For instance, the butyl group provides a different hydrophobic character and boiling point compared to ethyl or methyl esters. This uniqueness makes it suitable for specific applications in the fragrance and flavor industries where a particular scent profile is desired.
Eigenschaften
CAS-Nummer |
60784-55-6 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
butyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
XPJFMHLGCQSXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


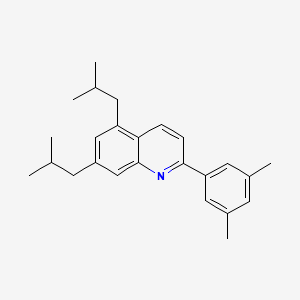
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
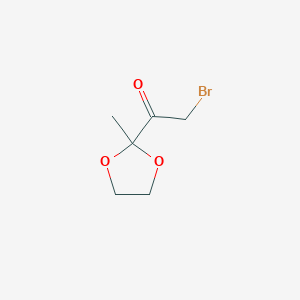
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
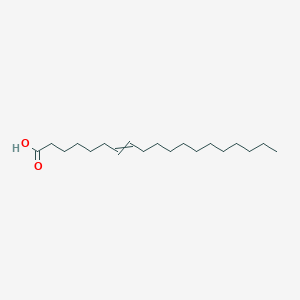

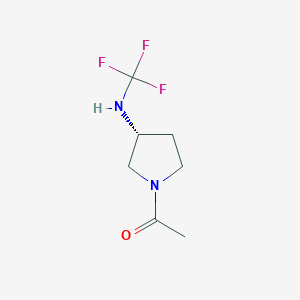
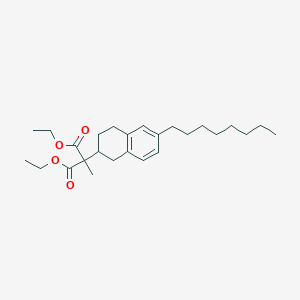
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
